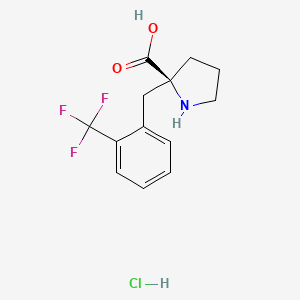

![molecular formula C21H25N3O B2935036 2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide CAS No. 700849-98-5](/img/structure/B2935036.png)

2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids, carboxylic acid derivatives, or aldehydes . The specific synthesis pathway for “2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide” is not available in the literature I have access to.科学的研究の応用

DNA Binding and Cytotoxicity

- Synthesis and Biological Activity : Benzimidazole derivatives, including 2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide, have been synthesized and studied for their binding with DNA and cytotoxic effects. These compounds demonstrate substantial in vitro cytotoxic effect against various cancer cell lines, and their DNA binding affinities were investigated using spectroscopic techniques. They bind DNA through an intercalative mode, influencing their antiproliferative efficacy and potential application in cancer treatment (Paul et al., 2015).

Anticonvulsant Activity

- Hybrid Anticonvulsant Agents : Benzimidazole derivatives have been synthesized and evaluated as potential anticonvulsant agents. These compounds fuse chemical fragments of known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models and providing better safety profiles compared to some conventional antiepileptic drugs (Kamiński et al., 2015).

Anti-Helicobacter pylori Activity

- Novel Anti-H. pylori Agents : Certain benzimidazole derivatives, structurally related to this compound, have been identified as potent and selective inhibitors of Helicobacter pylori. These compounds show low minimal inhibition concentration values against various clinically relevant H. pylori strains, including those resistant to common treatments (Carcanague et al., 2002).

Radiolabeled Compounds for Tumor Hypoxia Markers

- Tumor Hypoxia Markers : Benzimidazole-based compounds have been synthesized, radiolabeled, and evaluated for their ability to accumulate in hypoxic tumor cells. These studies are crucial for developing diagnostic tools for identifying hypoxic regions within tumors, a key factor in cancer progression and therapy resistance (Li et al., 2005).

Antimicrobial and Antifungal Activities

- Antimicrobial Applications : Various benzimidazole derivatives show notable antimicrobial and antifungal activities. These compounds have been synthesized and tested against a range of bacterial and fungal species, demonstrating their potential as new antimicrobial agents (Dawbaa et al., 2021).

Corrosion Inhibition

- Corrosion Inhibition : Benzimidazole derivatives are studied for their role as corrosion inhibitors. Their effectiveness in preventing corrosion in various metals, particularly in acidic environments, has been demonstrated, highlighting their potential industrial applications (Yadav et al., 2016).

将来の方向性

作用機序

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor .

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with its targets (such as the μ-opioid receptor) to induce a range of physiological responses .

Biochemical Pathways

Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

特性

IUPAC Name |

2-methyl-N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-15(2)21(25)22-14-13-20-23-18-11-7-8-12-19(18)24(20)16(3)17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZVNKDJPRZSDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934953.png)

![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2934954.png)

![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)

![7-(2-Chlorophenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2934961.png)

![2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2934963.png)

![2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2934971.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)